

Adenine Hydrochloride Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Adenine hydrochloride hydrate*

Cat. No.: *B3043774*

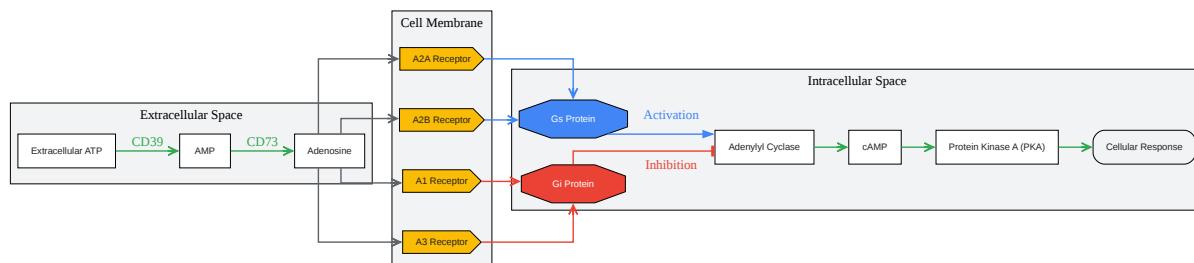
[Get Quote](#)

Abstract

This technical guide provides an in-depth overview of **adenine hydrochloride hydrate**, a crucial purine nucleobase derivative for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical and physical properties, including its CAS number and molecular weight, and presents detailed experimental protocols for its application in cell culture and in the induction of animal models for kidney disease. Furthermore, this guide elucidates the intricate signaling pathways associated with adenine's metabolic product, adenosine, offering a visual representation to aid in understanding its biological significance.

Core Compound Information

Adenine hydrochloride hydrate is the hydrochloride salt of adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). Its hydrated form is commonly used in laboratory settings due to its increased solubility in aqueous solutions compared to adenine free base.


Chemical and Physical Properties

A summary of the key quantitative data for **adenine hydrochloride hydrate** is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.

Property	Value	Citations
CAS Number	2922-28-3	[1]
Molecular Weight	171.59 g/mol (anhydrous basis)	[1]
Molecular Formula	$C_5H_5N_5 \cdot HCl \cdot xH_2O$	[1] [2]
Appearance	White to off-white crystalline powder	[3] [4]
Melting Point	~285 °C	[5]
Solubility	Warm Water: 50 mg/mL	[3]
0.5 M HCl: 20 mg/mL	[2]	
Acetonitrile: 0.1-1 mg/mL (Slightly Soluble)	[6]	
DMSO: 8 mg/mL	[7]	
Purity	≥99%	[1] [3]

Adenosine Signaling Pathway

Adenine is a precursor to adenosine, a potent signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A_{2A}, A_{2B}, and A₃. The activation of these receptors modulates intracellular cyclic AMP (cAMP) levels, thereby influencing a wide array of physiological processes. The pathway is initiated by the extracellular conversion of ATP to adenosine by ectonucleotidases. The following diagram illustrates the key steps in the adenosine signaling cascade.

[Click to download full resolution via product page](#)

Figure 1. Adenosine Signaling Pathway.

Experimental Protocols

Adenine hydrochloride hydrate is utilized in a variety of experimental contexts. Below are detailed methodologies for its application in mammalian cell culture and for the induction of tubulointerstitial fibrosis in a mouse model.

Supplementation in Mammalian Cell Culture

Adenine is a common supplement in cell culture media, particularly for fastidious cell lines or in protocols for the cultivation of primary cells such as keratinocytes.[8]

Objective: To prepare a stock solution of adenine for supplementation in cell culture media.

Materials:

- **Adenine hydrochloride hydrate** (or Adenine hemisulfate salt)

- Hydrochloric acid (HCl), 1.0 N solution
- Sterile, deionized water
- Sterile filter (0.2 μ m)
- Sterile conical tubes or bottles for storage

Procedure:

- Preparation of 0.05 N HCl: Dilute the 1.0 N HCl stock solution with sterile, deionized water to a final concentration of 0.05 N.
- Dissolving Adenine: Weigh the desired amount of adenine salt. For a 100X stock solution (2.4 mg/mL), dissolve 121 mg of adenine hemisulfate salt in 50 mL of 0.05 N HCl.
- Stirring: Stir the solution for approximately one hour to ensure complete dissolution.
- Sterilization: Filter sterilize the adenine stock solution using a 0.2 μ m syringe or bottle-top filter into a sterile container.
- Storage: Store the stock solution at an appropriate temperature as determined by stability studies, often at 4°C for short-term use or -20°C for long-term storage.
- Use in Media: When preparing the complete cell culture medium, dilute the stock solution to the final desired concentration (e.g., a 1:100 dilution for a 1X final concentration).

Induction of Tubulointerstitial Fibrosis in a Mouse Model

Oral administration of adenine is a well-established method for inducing a model of chronic kidney disease characterized by tubulointerstitial fibrosis.[\[9\]](#)[\[10\]](#)

Objective: To induce tubulointerstitial fibrosis in mice through oral gavage of adenine.

Animal Model:

- 8-week-old male C57BL/6 mice, weighing approximately 20-25 g.[\[10\]](#)

Materials:

- Adenine
- Vehicle for suspension (e.g., sterile water or 0.5% Carboxymethyl cellulose)
- Oral gavage needles
- Syringes

Procedure:

- Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.
- Preparation of Adenine Suspension: Prepare a suspension of adenine in the chosen vehicle. A common dosage is 4 mg of adenine in 200 μ L of water per mouse.[10]
- Administration: Administer the adenine suspension to the mice daily via oral gavage.
- Duration: Continue the daily administration for a period of 21 to 28 days to induce significant tubulointerstitial fibrosis.[10][11]
- Monitoring: Monitor the mice for changes in body weight and signs of renal dysfunction.
- Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect kidney tissues for histological analysis (e.g., Masson's trichrome staining) and molecular analysis (e.g., qRT-PCR for fibrosis markers like type IV collagen and fibronectin).[10]

Conclusion

Adenine hydrochloride hydrate is a versatile and indispensable compound in biomedical research. A thorough understanding of its properties, as outlined in this guide, is paramount for its effective and accurate use. The provided experimental protocols offer a starting point for researchers looking to utilize this compound in cell culture or in the development of *in vivo* disease models. Furthermore, the elucidation of the adenosine signaling pathway provides a crucial framework for interpreting the biological effects of adenine and for the development of novel therapeutic strategies targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Adenine hydrochloride | C5H6CIN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. nephrix-biosolutions.com [nephrix-biosolutions.com]
- 10. Frontiers | Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF- β 1 Signaling Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Adenine Hydrochloride Hydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3043774#adenine-hydrochloride-hydrate-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com